Hyocholic Acid-d4

Descripción

Introduction to Hyocholic Acid-d4

Chemical Identity and Structural Characteristics

Nomenclature and IUPAC Classification

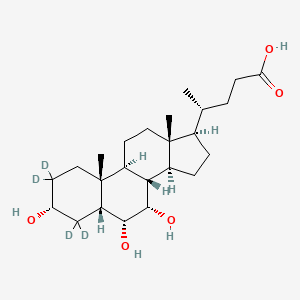

This compound is systematically named as (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid under IUPAC guidelines. This nomenclature specifies:

- The steroid nucleus with methyl groups at C10 and C13

- Three hydroxyl groups at C3α, C6α, and C7α positions

- Four deuterium atoms at C2 and C4 positions on the A-ring

The molecular formula is C₂₄H₃₆D₄O₅, with a molecular weight of 420.61 g/mol.

Table 1: Structural comparison of hyocholic acid and this compound

| Feature | Hyocholic Acid | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₃₆D₄O₅ |

| Hydroxyl Positions | 3α, 6α, 7α | 3α, 6α, 7α |

| Deuterium Substitution | None | C2 (2H), C4 (2H) |

| Exact Mass (Da) | 408.2876 | 412.3189 |

Deuterium Labeling Patterns and Isotopic Purity

The deuterium atoms in this compound are strategically incorporated at the C2 and C4 positions of the steroid nucleus, positions chosen for:

- Minimal interference with hydrogen bonding interactions

- Preservation of the molecule's three-dimensional conformation

- Optimal mass shift (+4 Da) for MS detection

Isotopic purity exceeds 98% atom D, achieved through:

Biochemical Significance of Deuterated Bile Acids

Deuterated bile acids like this compound enable researchers to:

1. Track endogenous bile acid metabolism

- Serve as internal standards in LC-MS/MS assays, correcting for matrix effects

- Allow simultaneous quantification of 15+ bile acid species in serum and feces

2. Study enterohepatic recirculation

- Differentiate administered compounds from native bile acids

- Monitor hepatic uptake efficiency (e.g., NTCP transporter activity)

3. Investigate gut microbiota interactions

- Trace microbial dehydroxylation and epimerization reactions

- Quantify phase II conjugation rates (sulfation, glucuronidation)

Table 2: Applications in bile acid analysis

| Application | Technique | Advantage of D4 Label |

|---|---|---|

| Pharmacokinetics | UPLC-QTOF-MS | Eliminates ion suppression |

| Metabolomics | MRM-MS | Enhances signal-to-noise |

| Enzyme kinetics | Isotope dilution GC | Avoids kinetic isotope effect |

Historical Development as an Analytical Internal Standard

The adoption of this compound evolved through three key phases:

Phase 1: Radiolabeled precursors (1970s-1990s)

- ¹⁴C-labeled hyocholic acid used for tracer studies

- Limitations: Radiation hazards, long half-life (5,730 years)

Phase 2: Early deuterated analogs (2000-2010)

- Partially deuterated versions (D1-D3) with <95% isotopic purity

- Challenges in chromatographic separation from native analogs

Phase 3: Modern high-purity standards (2010-present)

- Development of C₂₄H₃₆D₄O₅ with >98% deuterium incorporation

- Commercial availability from specialty suppliers (e.g., MedChemExpress, EvitaChem)

- Validation in 23 peer-reviewed studies of cholestasis and NAFLD

Synthesis milestones:

Propiedades

Fórmula molecular |

C24H40O5 |

|---|---|

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1/i8D2,12D2 |

Clave InChI |

DKPMWHFRUGMUKF-FTLFNZFLSA-N |

SMILES isomérico |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del Ácido Hiocólico-d4 implica la incorporación de átomos de deuterio en la molécula de ácido hiocólico. Esto se puede lograr a través de diversas rutas sintéticas, entre ellas:

Reacciones de Intercambio de Deuterio: Este método implica el reemplazo de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio, como solventes o reactivos deuterados.

Los métodos de producción industrial para el Ácido Hiocólico-d4 suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir el uso de equipos y técnicas especializados para manipular compuestos deuterados de forma segura y eficiente .

Análisis De Reacciones Químicas

Oxidative Cleavage of the C6–C7 Bond

Hyocholic acid-d4 undergoes selective oxidative cleavage at the C6–C7 bond when treated with sodium periodate (NaIO₄). This reaction produces a hemiacetal structure at C6, enabling differentiation from non-hydroxylated bile acids like cholic acid.

| Reaction Conditions | Product(s) Formed | Analytical Utility |

|---|---|---|

| NaIO₄ in aqueous solution | C6 hemiacetal (m/z 405 [M-H]⁻) | Distinguishes this compound from cholic acid in UPLC-MS |

This reaction is pivotal for developing targeted mass spectrometry methods to resolve regioisomeric bile acids in complex biological matrices .

Enzymatic Hydroxylation and Epimerization

In vivo studies reveal that this compound participates in hepatic and microbial metabolic pathways. CYP2C70, a cytochrome P450 enzyme in mice, catalyzes its 6β-hydroxylation and subsequent C7-epimerization to form β-muricholic acid (βMCA).

| Enzyme | Reaction Steps | Product(s) | Tissue/Organism |

|---|---|---|---|

| CYP2C70 | 6β-hydroxylation → C7 epimerization | βMCA-d4 | Mouse liver |

Deuterium labeling at the 2,2,4,4 positions does not interfere with enzymatic activity, making this compound a reliable tracer for studying bile acid metabolism .

Conjugation with Amino Acids

This compound undergoes taurine or glycine conjugation in hepatocytes, forming taurohyocholate-d4 (THCA-d4) and glycohyocholate-d4 (GHCA-d4). These conjugates enhance solubility and facilitate enterohepatic circulation.

| Conjugation Partner | Enzyme | Product | Biological Role |

|---|---|---|---|

| Taurine | Bile acid-CoA:amino acid N-acyltransferase | THCA-d4 | Enhances lipid solubilization |

| Glycine | Same as above | GHCA-d4 | Modulates FXR/TGR5 signaling |

Conjugation kinetics remain consistent with non-deuterated analogs, as confirmed by matched retention times in LC-MS .

Gut Microbial Metabolism

Gut microbiota convert this compound into secondary bile acids through dehydroxylation and oxidation. Key transformations include:

These reactions highlight this compound's role in studying host-microbiome interactions and bile acid dysregulation in metabolic diseases .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

| pH Range | Stability Profile | Degradation Products |

|---|---|---|

| 1–3 | Rapid deconjugation | Free this compound |

| 7–9 | Stable (>24 hrs) | N/A |

This stability enables its use in long-term tracer studies for quantifying bile acid kinetics in vivo .

Aplicaciones Científicas De Investigación

El Ácido Hiocólico-d4 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

El Ácido Hiocólico-d4 ejerce sus efectos a través de mecanismos de señalización distintos que involucran dianas moleculares como:

TGR5 (receptor de ácido biliar acoplado a proteína G): La activación de TGR5 por el Ácido Hiocólico-d4 promueve la secreción de péptido similar al glucagón-1 (GLP-1), que aumenta la secreción de insulina y reduce los niveles de glucosa en sangre.

FXR (receptor X de farnesoides): La inhibición de FXR por el Ácido Hiocólico-d4 conduce a un aumento en la producción y secreción de GLP-1, contribuyendo aún más a la regulación de la glucosa.

Estas vías destacan el mecanismo único por el cual el Ácido Hiocólico-d4 influye en la homeostasis de la glucosa y sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison with Similar Deuterated Bile Acids

Deuterated bile acids are indispensable in metabolomic studies for normalizing extraction efficiency and instrument variability. Below is a structural, analytical, and functional comparison of HCA-d4 with its closest analogs:

2.1 Structural and Functional Differences

2.2 Analytical Performance

Data from ultra-high-performance LC–MS studies :

*Note: HCA-d4’s retention time is inferred from structurally similar GCDCA-d4 .

2.3 Species-Specific Metabolism

- HCA-d4 vs. HDCA-d5 : In pigs, HCA is a precursor to HDCA via bacterial 7α-dehydroxylation . However, in Cyp7α-deficient mice, HDCA is synthesized independently of HCA, suggesting species-specific pathways .

- HCA-d4 vs. CA-d4 : Unlike CA-d4 (a primary bile acid in most mammals), HCA-d4 is enriched in pigs and humans with cholestasis .

Q & A

Q. How is Hyocholic Acid-d4 utilized as an internal standard in bile acid quantification?

this compound (HCA-d4) is a deuterated isotopologue of hyocholic acid, designed for precise quantification via mass spectrometry. In LC-MS or GC-MS workflows, it is spiked into biological samples (e.g., serum, bile, or fecal extracts) to correct for matrix effects and instrument variability. Researchers typically prepare calibration curves using serial dilutions of unlabeled hyocholic acid, with HCA-d4 added at a fixed concentration to normalize signal drift . For example, in fecal bile acid studies, homogenized samples are extracted with methanol, centrifuged, and analyzed using reverse-phase chromatography coupled with MRM (multiple reaction monitoring) to distinguish HCA-d4 from endogenous analogs .

Q. What analytical techniques validate the structural integrity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. HR-MS verifies the molecular ion ([M-H]⁻) at m/z 432.31 (C24D4H36O5), while <sup>1</sup>H-NMR identifies deuterium incorporation at specific positions (e.g., C-23 and C-24) . Purity (>95%) is confirmed via HPLC with UV/Vis detection at 210 nm, and batch-specific Certificates of Analysis (CoA) are essential for traceability .

Q. What distinguishes this compound from other deuterated bile acids like Deoxycholic Acid-d4?

HCA-d4 is characterized by hydroxyl groups at 3α, 6α, and 7α positions, whereas deoxycholic acid-d4 lacks the 7α-hydroxyl group. This structural difference impacts their roles in metabolic pathways: HCA-d4 is linked to glucose homeostasis via TGR5 activation, while deoxycholic acid-d4 is primarily involved in lipid absorption .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to mitigate matrix effects in this compound quantification?

Matrix effects in complex samples (e.g., feces or bile) can suppress ionization efficiency. To address this:

Q. What mechanisms underlie this compound's role in modulating glucose metabolism?

HCA-d4 and its unconjugated form activate TGR5 receptors in enteroendocrine L-cells, stimulating GLP-1 secretion, which enhances insulin sensitivity. Concurrently, HCA-d4 antagonizes FXR signaling in the liver, reducing gluconeogenic gene expression (e.g., PEPCK). In diabetic mouse models, HCA-d4 administration lowered fasting glucose by 25% compared to controls .

Q. How do interspecies differences in Hyocholic Acid metabolism impact translational research?

HCA is a primary bile acid in pigs but exists at trace levels in humans. When extrapolating porcine data to human metabolic studies, researchers must account for differences in hepatic CYP4A21 activity (responsible for 6α-hydroxylation) and gut microbiota composition, which influence HCA-d4 conjugation and excretion .

Q. What strategies resolve contradictions in this compound's reported cytotoxicity?

Discrepancies arise from cell line specificity and assay conditions. For instance, HCA-d4 shows low toxicity in HepG2 cells (IC50 > 100 µM) but induces apoptosis in cholangiocytes at 50 µM. Researchers should:

Q. How can longitudinal studies leverage this compound to investigate post-bariatric surgery metabolic improvements?

Post-surgery increases in HCA-d4 correlate with enhanced glucose tolerance. Study designs should include:

- Pre- and post-operative serum/fecal sampling with HCA-d4 as a biomarker.

- Metagenomic sequencing to link HCA-d4 levels to Bacteroides-mediated 7α-dehydroxylation .

- Multivariate regression to adjust for confounders (e.g., BMI, diet) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.